9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene 9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene
Brand Name: Vulcanchem
CAS No.: 918651-06-6
VCID: VC15913320
InChI: InChI=1S/C16H20ClN/c17-15-4-2-1-3-14(15)13-5-7-16(8-6-13)9-11-18-12-10-16/h1-5,18H,6-12H2
SMILES:
Molecular Formula: C16H20ClN
Molecular Weight: 261.79 g/mol

9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene

CAS No.: 918651-06-6

Cat. No.: VC15913320

Molecular Formula: C16H20ClN

Molecular Weight: 261.79 g/mol

* For research use only. Not for human or veterinary use.

9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene - 918651-06-6

Specification

CAS No. 918651-06-6
Molecular Formula C16H20ClN
Molecular Weight 261.79 g/mol
IUPAC Name 9-(2-chlorophenyl)-3-azaspiro[5.5]undec-9-ene
Standard InChI InChI=1S/C16H20ClN/c17-15-4-2-1-3-14(15)13-5-7-16(8-6-13)9-11-18-12-10-16/h1-5,18H,6-12H2
Standard InChI Key VGJJZJICSMDEGC-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCNCC2)CC=C1C3=CC=CC=C3Cl

Introduction

Structural Characteristics and Nomenclature

Core Spirocyclic Architecture

The compound’s IUPAC name delineates its core structure: a 3-azaspiro[5.5]undec-8-ene scaffold. This denotes two fused rings—a five-membered nitrogen-containing ring (3-aza) and a six-membered carbocyclic ring—connected via a spiro carbon atom. The "undec-8-ene" suffix specifies an 11-membered unsaturated system with a double bond at position 8 . The 2-chlorophenyl group at position 9 introduces steric and electronic modulation, likely influencing conformational stability and intermolecular interactions .

Stereochemical Considerations

Spirocyclic systems often exhibit restricted rotation, leading to axial chirality. For 9-(2-chlorophenyl)-3-azaspiro[5.5]undec-8-ene, the bulky 2-chlorophenyl substituent may enforce a specific chair or twist-boat conformation in the six-membered ring, as observed in analogous spiro compounds . X-ray crystallography of related structures (e.g., 3,9-bis(2-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane) reveals chair conformations in dioxane rings, with aryl groups occupying equatorial positions to minimize steric strain .

Table 1: Key Structural Parameters of Related Spiro Compounds

CompoundRing ConformationDihedral Angle (°)Reference
3,9-Bis(2-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecaneChair82.98
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dionePlanar hydantoin0.006 (r.m.s.)

Synthetic Pathways and Optimization

General Spirocyclic Synthesis Strategies

The synthesis of azaspiro compounds typically involves cyclocondensation reactions between cyclic ketones and nitrogen-containing reagents. For example, 1,3-diazaspiro[4.5]decane-2,4-dione derivatives are synthesized via cyclohexanone, ammonium carbonate, and potassium cyanide in ethanol, followed by sulfonylation with aryl sulfonyl chlorides . Adapting this methodology, 9-(2-chlorophenyl)-3-azaspiro[5.5]undec-8-ene could be synthesized through:

  • Knoevenagel Condensation: Cyclohexenone derivatives react with 2-chlorobenzaldehyde to form α,β-unsaturated ketones.

  • Michael Addition: Introduction of an amine nucleophile to the enone system.

  • Cyclization: Acid- or base-catalyzed intramolecular cyclization to form the spiro framework .

Table 2: Representative Reaction Conditions for Spirocycle Formation

StepReagents/ConditionsYield (%)Reference
CyclocondensationNH₄CO₃, KCN, EtOH/H₂O, 328–333 K65–78
SulfonylationArSO₂Cl, Et₃N, CH₂Cl₂, RT82
SpiroannulationPd(OAc)₂, PPh₃, K₂CO₃, DMF, 373 K71

Challenges in Synthesis

  • Regioselectivity: Ensuring the double bond forms at position 8 requires precise control of reaction kinetics.

  • Steric Hindrance: The 2-chlorophenyl group may impede cyclization, necessitating high-dilution conditions .

  • Purification: Spiro compounds often require recrystallization from ethyl acetate/water or chromatographic separation .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

While direct data for 9-(2-chlorophenyl)-3-azaspiro[5.5]undec-8-ene are unavailable, analogous compounds exhibit:

  • Melting Points: 160–220°C (depending on substituents) .

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO) and low in water .

  • Stability: Susceptible to acid-catalyzed ring-opening but stable under inert atmospheres .

Spectroscopic Characterization

  • IR Spectroscopy: N–H stretches (~3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C–Cl (750 cm⁻¹) .

  • NMR:

    • ¹H NMR: Doublet for spiro CH₂ (δ 3.2–3.8 ppm), aromatic protons (δ 7.2–7.6 ppm).

    • ¹³C NMR: Spiro carbon at δ 60–70 ppm, olefinic carbons at δ 120–130 ppm .

CompoundIC₅₀ (nM)TargetReference
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione450COX-2
3-[(4-Chlorophenyl)methyl]-5-phenyl-1-oxa-5-azaspiro[5.5]undeca-7,10-diene-4,9-dione120PARP-1

Computational and Molecular Modeling Insights

Density Functional Theory (DFT) Studies

DFT calculations on similar spiro compounds predict:

  • HOMO-LUMO Gap: ~4.5 eV, indicating moderate reactivity.

  • Electrostatic Potential: Localized negative charge on the spiro oxygen/nitrogen, favoring hydrogen bonding .

Molecular Dynamics Simulations

Simulations suggest the 2-chlorophenyl group stabilizes the chair conformation via van der Waals interactions with the spiro carbon’s axial hydrogens .

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